molecular formula C20H18O6 B191758 Luteone CAS No. 41743-56-0

Luteone

Cat. No.: B191758
CAS No.: 41743-56-0
M. Wt: 354.4 g/mol
InChI Key: MMPVAPMCVABQPS-UHFFFAOYSA-N
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Preparation Methods

Luteone is generally prepared by extracting the roots or seeds of the yellow lupin . Common extraction methods include:

Chemical Reactions Analysis

Luteone undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfate, potassium carbonate, and diazomethane . Major products formed from these reactions include trimethyl ether derivatives and other substituted isoflavones .

Scientific Research Applications

Mechanism of Action

Luteone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Luteone is similar to other isoflavones such as genistein, 2’-hydroxygenistein, and wighteone . it is unique due to its specific chemical structure and the presence of a prenyl group at position 6 . This structural uniqueness contributes to its distinct pharmacological activities and makes it a valuable compound for various applications.

Similar compounds include:

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPVAPMCVABQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194574
Record name Luteone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41743-56-0
Record name 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUTEONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Luteone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 227 °C
Record name Luteone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Luteone and where is it found?

A1: this compound, chemically known as 5,7,2′,4′-tetrahydroxy-6-(3,3-dimethylallyl)isoflavone, is a prenylated isoflavone primarily found in plants of the genus Lupinus (lupins). [, ] It was first isolated from the immature fruits of yellow lupin (Lupinus luteus). []

Q2: Does this compound possess any biological activities?

A2: Yes, this compound has demonstrated antifungal activity. [] Studies have shown its potential as a pre-infectional antifungal agent in lupin species. [] It's also suggested to play a role in the plant's defense mechanisms against fungal pathogens. [, , ]

Q3: How does the structure of this compound contribute to its antifungal activity?

A3: While the exact mechanism of action is still under investigation, the presence of the prenyl group at the C-6 position of the isoflavone skeleton is thought to be crucial for its antifungal activity. [, ] Modifications to this prenyl group can significantly impact its activity. [, , , ]

Q4: Can this compound be metabolized by fungi?

A4: Interestingly, fungi like Aspergillus flavus and Botrytis cinerea can metabolize this compound into various derivatives. [, , , ] This metabolic transformation often leads to a decrease in antifungal activity. [, ]

Q5: What are the major metabolites of this compound produced by fungi?

A5: Fungi typically modify the prenyl side chain of this compound. Some identified metabolites include dihydrofurano-isoflavones, isoflavones with oxygenated terminal methyl groups, and dihydropyrano-isoflavones. [, , , ]

Q6: How do the metabolites of this compound compare in terms of antifungal activity?

A6: The metabolites generally exhibit lower antifungal activity compared to this compound. For instance, 2″,3″-dihydro-3″-hydroxythis compound (AF-1) and a dihydrofuranoisoflavone (BG-1), both metabolites of this compound, showed significantly reduced toxicity against Cladosporium herbarum compared to the parent compound. []

Q7: Have any studies explored the stereochemistry of this compound and its metabolites?

A7: Yes, circular dichroism (CD) spectroscopy has been employed to investigate the stereochemistry of dihydrofurano-isoflavones derived from this compound. [] This technique helped determine the absolute configuration of specific chiral centers within these molecules. []

Q8: What is the role of this compound in lupin plants, besides its antifungal activity?

A9: this compound, along with other isoflavonoids, may be involved in regulating plant growth and development. [] For example, this compound displays a specific distribution pattern within lupin hypocotyls, suggesting a potential role in controlling cell wall peroxidase activity, which is crucial for lignification. []

Q9: How is the production of this compound and other isoflavonoids influenced by external factors?

A10: Studies show that the production of this compound and related compounds can be triggered by environmental stressors. [] For instance, treating lupin plants with fungal elicitors or copper chloride significantly increased the accumulation and secretion of this compound and other isoflavonoid aglycones. []

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: Various techniques are used to isolate, characterize, and quantify this compound and its metabolites. These include:

  • Chromatographic methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used for separation and identification. [, , , , ]
  • Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and NOE experiments, are crucial for elucidating the structure and stereochemistry. [, , , ] Additionally, CD spectroscopy provides valuable insights into the three-dimensional structure of these compounds. []

Q11: Has the chemical synthesis of this compound and related compounds been achieved?

A12: Yes, several synthetic routes for this compound and its derivatives have been developed. [, , ] These synthetic approaches typically involve palladium-catalyzed coupling reactions and provide efficient methods for obtaining these compounds. [, , ]

Q12: What are the potential applications of this compound beyond its natural role?

A13: Due to its antifungal properties, this compound has potential applications in agriculture as a natural fungicide. [, ] Its potential interaction with ERα also warrants further investigation for possible therapeutic applications related to cardiovascular health. []

Q13: Are there any known safety concerns regarding this compound?

A14: While this compound is a natural compound, detailed toxicity studies are limited. [] Further research is needed to comprehensively assess its safety profile for various applications.

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